molecular formula C12H17BN2O3 B2795628 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide CAS No. 2096994-97-5

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

Cat. No.: B2795628
CAS No.: 2096994-97-5
M. Wt: 248.09
InChI Key: CSHBTZCOWNUVPN-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a boron-containing organic compound It is characterized by the presence of a picolinamide group attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the reaction of picolinamide with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the dioxaborolane group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

    Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the picolinamide group.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

    Aryl Boronates: Formed in Suzuki-Miyaura coupling reactions.

    Chiral Allenyl Boronates: Formed in asymmetric hydroboration reactions.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with unique properties.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is unique due to its combination of a picolinamide group and a dioxaborolane ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-15-9(7-8)10(14)16/h5-7H,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHBTZCOWNUVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096994-97-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
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